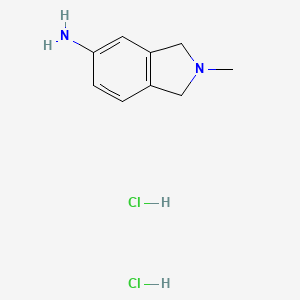
2-Methylisoindolin-5-amine dihydrochloride
Descripción general
Descripción
2-Methylisoindolin-5-amine dihydrochloride is a chemical compound with the formula C9H14CL2N2. It has a molecular weight of 221.13 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of 2-Methylisoindolin-5-amine dihydrochloride consists of 9 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The structure is compact and planar .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylisoindolin-5-amine dihydrochloride are not available, isoindolines, a related class of compounds, have been known to participate in a variety of chemical reactions. These include Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylisoindolin-5-amine dihydrochloride include a molecular weight of 221.13 . Unfortunately, specific information about its melting point, boiling point, and density was not found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Methylisoindolin-5-amine dihydrochloride and related compounds are primarily utilized in the synthesis of various novel compounds with potential biological properties. For instance, new isoindoline derivatives of α-amino acids have been synthesized, which could serve as ligands to obtain organometallic compounds with antitumor properties. This highlights the role of such compounds in medicinal chemistry and drug development (Mancilla et al., 2001). Additionally, these compounds serve as precursors in the synthesis of antihypertension drugs and undergo reactions leading to the formation of unique products such as azo(2-methyl)indoline, showcasing their versatility in chemical reactions and product formation (Peyrot et al., 2001).
Catalytic Processes and Chemical Transformations
The compound is involved in various chemical transformations and catalytic processes. For example, it participates in intramolecular cyclization processes and water-base cleavage reactions, leading to the formation of unique isoindolinium salts and methylisoindolinium bromides (Chukhajian et al., 2008). Moreover, it is used in redox-neutral annulations with specific aldehydes, demonstrating its role in dual C-H functionalization (Paul et al., 2019). The compound also serves as a precursor in palladium iodide-catalyzed multicomponent carbonylative approaches to create functionalized isoindolinone derivatives (Mancuso et al., 2014).
Propiedades
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-5-7-2-3-9(10)4-8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVEVXJFOMIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoindolin-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)
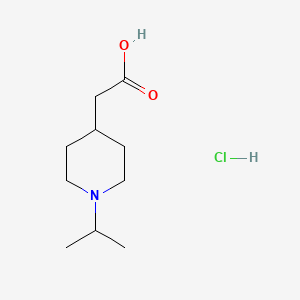

![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
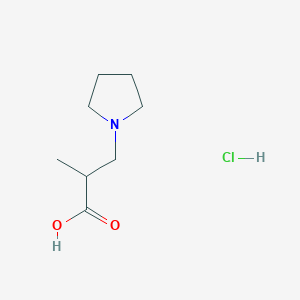
amine](/img/structure/B1473565.png)

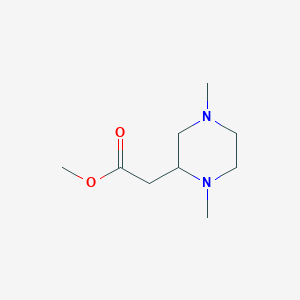

![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)

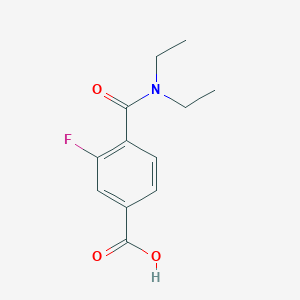
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)